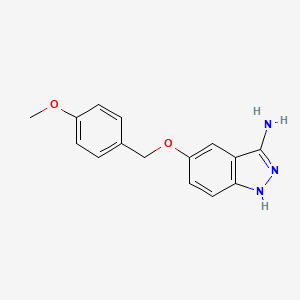

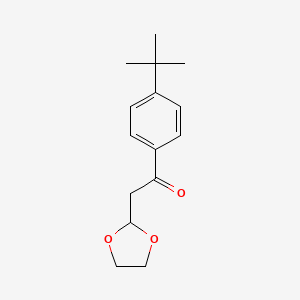

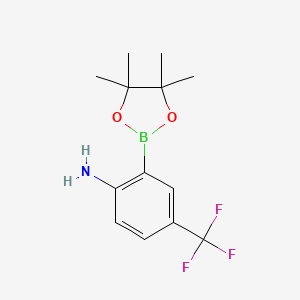

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline

Übersicht

Beschreibung

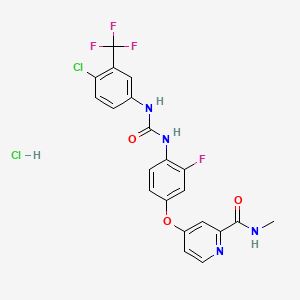

“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C12H18BNO2 . It is also known as “2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” or "4-Aminophenylboronic Acid Pinacol Ester" .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 255.55 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass is 255.1197367 g/mol . The compound is also air sensitive .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis and Crystal Structure Studies : This compound and its derivatives are synthesized and characterized using various spectroscopic methods. X-ray diffraction and density functional theory (DFT) calculations are used to confirm and analyze their molecular structures (Wu et al., 2021).

Vibrational Properties Analysis : Detailed vibrational properties of these compounds are studied. This includes using spectroscopic data for comparative analysis and understanding molecular electrostatic potential, as well as frontier molecular orbitals (Liao et al., 2022).

Applications in Electrochemistry

- Use in Fluoride Shuttle Batteries : Certain derivatives of this compound are examined as electrolyte additives in fluoride shuttle batteries (FSBs). Their structural differences impact the electrochemical compatibility and performance of these batteries (Kucuk & Abe, 2020).

Fluorescence and Sensing Applications

Development of Fluorescence Probes : Derivatives of this compound are synthesized for use as boronate ester fluorescence probes. These probes exhibit varied fluorescence responses to hydrogen peroxide, which is crucial for detecting certain types of explosives and biochemical processes (Lampard et al., 2018).

Efficient Deboration Reaction for Sensing : A derivative is used in developing an organic thin-film fluorescence probe for detecting hydrogen peroxide vapor. This application is particularly significant in explosive detection (Fu et al., 2016).

Polymer Chemistry and Material Science

Creation of Photoluminescent Polymers : It serves as a building block in the synthesis of well-defined polyfluorene derivatives. These polymers exhibit promising photophysical and electrical properties for use in blue-light-emitting devices (Ranger et al., 1997).

Electrochromic Polymer Development : The compound is used in synthesizing electrochromic polymers, which are applied in various electrochromic devices. These polymers can be spray-coated, making them suitable for diverse applications (Beaupré et al., 2006).

Incorporation in Quantum Dot Hybrids : Used in Suzuki-Miyaura polycondensation for creating hybrid nanoparticles of polyfluorene and quantum dots. These hybrids show enhanced photostability and efficient energy transfer, important for photoluminescence applications (Negele et al., 2012).

Creation of Emission-Tuned Nanoparticles : Employed in synthesizing heterodifunctional polyfluorenes, which form nanoparticles with high fluorescence brightness. This has potential applications in bioimaging and sensing (Fischer et al., 2013).

Synthesis of Electron Transport Materials : A key intermediate in the synthesis of electron transport materials for applications in material science, particularly in the field of electronics (Xiangdong et al., 2017).

Role in HGF-mimetic Agent Synthesis : The compound is utilized in synthesizing boron-containing derivatives with potential as HGF-mimetic agents, indicating its significance in medicinal chemistry (Das et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(15,16)17)5-6-10(9)18/h5-7H,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSAGCJSHFVPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

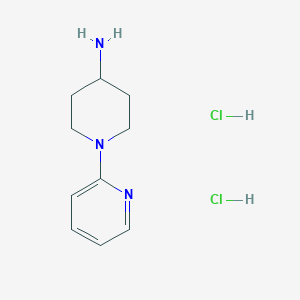

![Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine](/img/structure/B1400342.png)

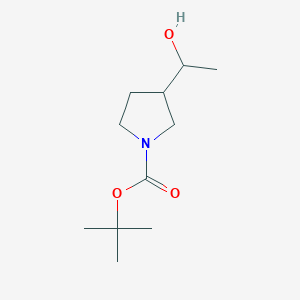

![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid](/img/structure/B1400346.png)